dBET6 is a heterobifunctional small molecule classified as a proteolysis-targeting chimera (PROTAC). [, , , , , , , ] It functions as a potent and selective degrader of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, by hijacking the cell's ubiquitin-proteasome system. [, , , , , , , , , ] dBET6 is a valuable tool in scientific research for investigating the biological roles of BET proteins and exploring their therapeutic potential in various diseases, including cancer.
dBET6 is derived from the optimization of previous BET inhibitors, particularly focusing on improving cellular permeability and degradation efficiency. It is classified under small-molecule degraders that utilize the mechanism of targeted protein degradation, specifically engaging with E3 ubiquitin ligases to facilitate the removal of target proteins from cellular processes.
The synthesis of dBET6 involves a multi-step chemical process that integrates a phthalimide moiety, which serves as a ligand for the E3 ubiquitin ligase cereblon, with a BET inhibitor component derived from JQ1. The synthetic pathway typically includes:
The molecular structure of dBET6 can be represented as follows:
The structural representation highlights the dual functionality of dBET6, where one part interacts with BET proteins while the other part recruits cereblon for ubiquitination. The binding interactions are critical for its mechanism of action.
dBET6 primarily functions through a series of chemical reactions that lead to the degradation of target proteins:
The mechanism of action for dBET6 involves several key processes:
Data from experiments indicate that treatment with dBET6 results in a marked reduction in mRNA levels associated with key oncogenic pathways.
dBET6 has several promising applications in scientific research and potential therapeutic interventions:
Traditional small-molecule inhibitors operate through occupancy-driven pharmacology, blocking active sites but requiring sustained target engagement and high systemic exposure. This approach faces limitations with "undruggable" targets lacking enzymatic activity or functional pockets. The emergence of catalytic degradation strategies, particularly PROteolysis-TArgeting Chimeras (PROTACs), represents a paradigm shift in chemical biology and therapeutics [5] [7]. PROTACs exploit endogenous protein quality control mechanisms by inducing ubiquitin-proteasome system (UPS)-mediated destruction of disease-causing proteins. Unlike inhibitors, PROTACs function catalytically—a single molecule can facilitate multiple degradation cycles—offering potential advantages in potency, duration of action, and targeting previously intractable proteins [7] [8]. The field evolved from peptide-based early degraders to fully small-molecule heterobifunctional agents leveraging E3 ligases like von Hippel-Lindau (VHL) and Cereblon (CRBN). This evolution culminated in potent, cell-permeable PROTACs capable of achieving tissue-specific degradation in vivo, with dBET6 standing as a seminal milestone in targeting BET bromodomain proteins for degradation [4] [8].
PROTACs are heterobifunctional molecules comprising three elements:
The warhead determines target specificity, while the E3 ligand dictates which ubiquitin ligase complex is engaged (CRL4 for CRBN, CRL2 for VHL). Crucially, the linker's length and composition govern the formation, stability, and geometry of the ternary complex (POI:PROTAC:E3 ligase), which must orient the POI within the ubiquitin transfer zone for efficient polyubiquitination [2] [5]. Structural biology reveals that PROTACs induce de novo protein-protein interfaces between the POI and E3 ligase. For instance, crystal structures of PROTAC ternary complexes (e.g., MZ1-VHL-Brd4BD2) demonstrate extensive interfacial contacts burying >2,600 Ų of surface area, including hydrophobic patches and electrostatic "zippers" not present in binary complexes [7]. Unlike rigid inhibitors, PROTACs exhibit conformational plasticity, folding into bioactive conformations that stabilize ternary complexes through cooperative binding [5] [7]. This dynamic nature enables efficient ubiquitination even when individual binary affinities are modest (µM range), provided the ternary complex exhibits positive cooperativity (α >1) [7].
Table 1: Key Structural Components of dBET6
Component | Chemical Moiety | Function |
---|---|---|
Warhead | (+)-JQ1 derivative | High-affinity binding to BET bromodomains (BRD2/3/4/BRDT) |
E3 Ligand | Thalidomide derivative (Pomalidomide analog) | Recruitment of CRBN-CRL4 E3 ubiquitin ligase complex |
Linker | 8-carbon alkyl chain with acetyl-oxy group | Optimal spacing (≈12-15 Å) enabling ternary complex formation with BRD4-CRBN |
Molecular Weight | 841.38 Da | Balances permeability and ternary complex stability |
dBET6 (Chemical Name: (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide; CAS: 1950634-92-0) emerged as an optimized, second-generation BET degrader addressing limitations of earlier compounds like dBET1 [8] [10]. Its design integrates the potent BET-inhibitory pharmacophore of JQ1 with a CRBN-binding phthalimide moiety via an extended 8-carbon alkyl linker. This configuration yields exceptional biochemical and cellular properties:
dBET6’s mechanism involves rapid, CRBN-dependent BET depletion. Upon forming a ternary complex with BRD4 and CRBN, it induces polyubiquitination of BRD4, leading to proteasomal degradation within hours. Global proteomics analyses confirm exceptional selectivity—only BET family proteins (BRD2, BRD3, BRD4) are substantially degraded at therapeutic concentrations [8] [10]. This catalytic degradation collapses the core transcriptional circuitry in cancers like T-cell acute lymphoblastic leukemia (T-ALL), disrupting oncogenic drivers (e.g., MYC, BCL2) more profoundly than bromodomain inhibition alone [4] [8]. Consequently, dBET6 has become a benchmark tool compound for studying BET biology and a prototype for degrader therapeutics.
Table 2: Comparative Analysis of Key BET Degraders
Parameter | dBET1 | dBET6 | MZ1 (VHL-recruiting) |
---|---|---|---|
E3 Ligase | CRBN | CRBN | VHL |
Linker Length | Shorter PEG-based | C8 alkyl chain | Tri-PEG unit |
BRD4 DC₅₀ (nM) | ~100-500 | 6 | 50-100 |
Cooperative Factor (α) | Moderate (~3) | High (>5) | High (>10) |
Key Application | Proof-of-concept | In vivo efficacy | BRD4 selectivity |
Permeability | Moderate | High | Moderate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7